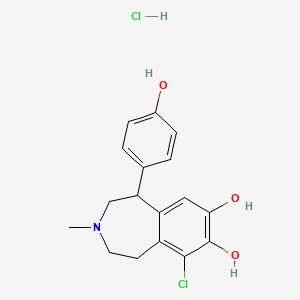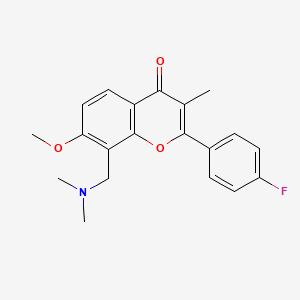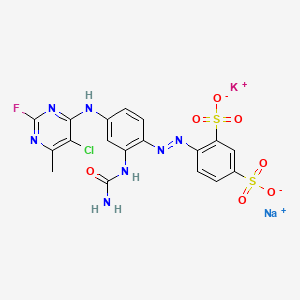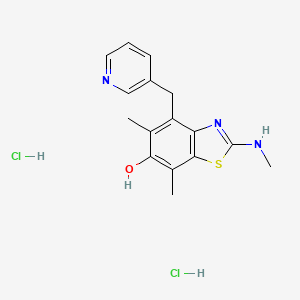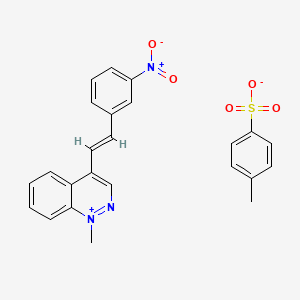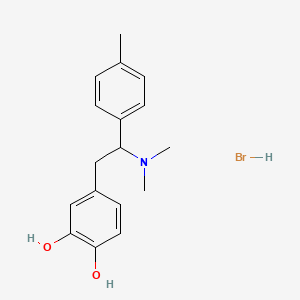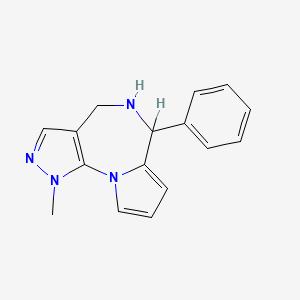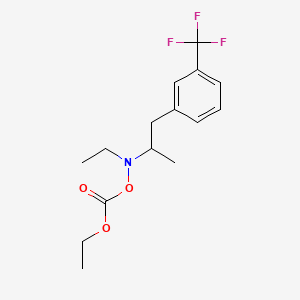
Benzeneethanamine, N-((ethoxycarbonyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneethanamine, N-((ethoxycarbonyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)- is a complex organic compound characterized by its unique structure and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, N-((ethoxycarbonyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)- typically involves multiple steps, including the introduction of the ethoxycarbonyl group, the ethylation of the amine, and the incorporation of the trifluoromethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Benzeneethanamine, N-((ethoxycarbonyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely, from mild to highly reactive environments, depending on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Benzeneethanamine, N-((ethoxycarbonyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzeneethanamine, N-((ethoxycarbonyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)- involves its interaction with molecular targets and pathways within a system. This can include binding to specific receptors, inhibiting or activating enzymes, and modulating signaling pathways. The exact mechanism can vary depending on the context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzeneethanamine, N,α,α-trimethyl-
- Phenethylamine
- N,N-Dimethylamphetamine
Uniqueness
Benzeneethanamine, N-((ethoxycarbonyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)- is unique due to its specific functional groups and structural configuration, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
94593-29-0 |
|---|---|
Molekularformel |
C15H20F3NO3 |
Molekulargewicht |
319.32 g/mol |
IUPAC-Name |
ethyl [ethyl-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino] carbonate |
InChI |
InChI=1S/C15H20F3NO3/c1-4-19(22-14(20)21-5-2)11(3)9-12-7-6-8-13(10-12)15(16,17)18/h6-8,10-11H,4-5,9H2,1-3H3 |
InChI-Schlüssel |
QLMYCOONCSPTLH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C(C)CC1=CC(=CC=C1)C(F)(F)F)OC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



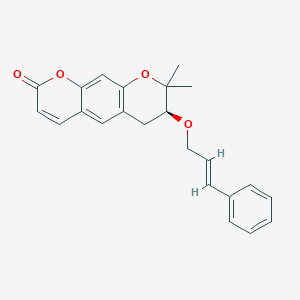
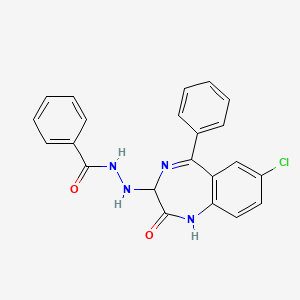
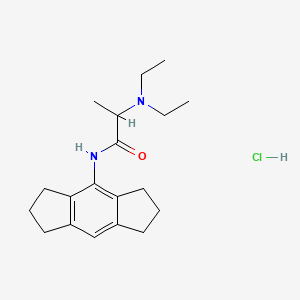
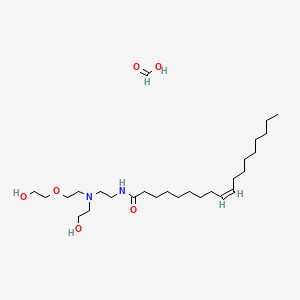
![(2R)-2-[[1-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclopentyl]methyl]pentanoic acid](/img/structure/B12778215.png)
